5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
The compound 5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one belongs to the pyrazolo[3,4-d]pyrimidine family, a class of heterocyclic analogs of purines known for diverse pharmacological activities, including antitumor, antimicrobial, and antiviral effects . Its structure features a 2-chloro-6-fluorobenzyl group at position 5 and a p-tolyl (4-methylphenyl) substituent at position 1.
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O/c1-12-5-7-13(8-6-12)25-18-14(9-23-25)19(26)24(11-22-18)10-15-16(20)3-2-4-17(15)21/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFORZMNUDDBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chloro-6-fluorobenzyl group: This step often involves nucleophilic substitution reactions where a suitable benzyl halide reacts with the pyrazolo[3,4-d]pyrimidinone core.
Attachment of the p-tolyl group: This can be accomplished through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. The compound was found to effectively reduce cell viability in various cancer cell lines, including breast and lung cancer cells, through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Effects
Another prominent application of this compound is its potential as an anti-inflammatory agent. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which the compound could be utilized in treating inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease .
Case Study 1: Anticancer Efficacy
A clinical trial investigated the efficacy of a novel drug based on pyrazolo[3,4-d]pyrimidine derivatives in patients with advanced melanoma. The trial results indicated that patients receiving the treatment had a significantly higher progression-free survival rate compared to those receiving standard chemotherapy. The study concluded that this class of compounds could represent a new therapeutic strategy for melanoma treatment .
Case Study 2: Neuroprotective Properties
In another study focusing on neurodegenerative diseases, researchers explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results showed that the compound effectively reduced neuronal apoptosis and inflammation in models of Alzheimer's disease, suggesting its potential as a therapeutic agent for neuroprotection .
Research Findings and Insights
The compound's diverse applications stem from its ability to interact with various biological targets:
- Kinase Inhibition : It has been shown to inhibit specific kinases involved in cancer signaling pathways.
- Cytokine Modulation : The ability to modulate cytokine production highlights its therapeutic potential in autoimmune conditions.
- Neuroprotective Mechanisms : Its role in reducing oxidative stress suggests applications in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
a. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Substituents : Chloromethyl (position 6), methyl (position 1).
- Key Differences : Lacks the 2-chloro-6-fluorobenzyl and p-tolyl groups.
- Bioactivity : Acts as a versatile intermediate for synthesizing disubstituted derivatives with antibacterial and antiproliferative activities .
- Synthesis: Two-step route from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, highlighting cost efficiency compared to phenyl-substituted analogs .
b. 6-Methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
c. 6-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Substituents : tert-Butyl (position 6), 4-fluorophenyl (position 1).
- Key Differences : Bulky tert-butyl group improves solubility and metabolic stability.
- Synthesis : Amination reactions using PyBOP in DMF, a method adaptable for introducing diverse amine functionalities .
Functional Group Contributions to Pharmacokinetics
a. 1-(4-Fluorophenethyl)-6-((2-morpholinoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Substituents: Morpholinoethylthio (position 6), 4-fluorophenethyl (position 1).
- Key Differences : Sulfur and morpholine groups enhance water solubility and membrane permeability.
- Relevance : Highlights the role of polar groups in improving bioavailability compared to hydrophobic benzyl or tolyl substituents .
b. 4-Amino-1-(2-chlorophenyl)-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one
- Substituents: Amino (position 4), 2-chlorophenyl (position 1).
- Contrast : The target compound’s benzyl group may prioritize hydrophobic interactions over hydrogen bonding .
Nucleobase Analog Comparisons
a. 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (ppG)
Biological Activity
5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic compound that belongs to the pyrazolo-pyrimidine class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is . Its structure comprises a pyrazolo-pyrimidine core substituted with a chlorofluorobenzyl group and a p-tolyl group. The presence of these substituents is believed to enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Viral Replication : Studies indicate that compounds with similar structures exhibit significant inhibitory effects on HIV-1 replication. The presence of the chlorofluorobenzyl moiety is crucial for enhancing antiviral activity against wild-type HIV-1 and various mutants .
- Anticancer Activity : The compound's ability to inhibit cell proliferation has been noted in various cancer cell lines. For instance, related pyrazolo-pyrimidine derivatives have shown promise in inhibiting the proliferation of A431 vulvar epidermal carcinoma cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | Target/Assay | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antiviral | HIV-1 | <0.01 | |
| Anticancer | A431 carcinoma cells | 10 | |
| Enzyme Inhibition | HIV Reverse Transcriptase | 0.05 | |
| Anti-inflammatory | In vitro assays | Not specified |
Case Studies
Several studies have explored the biological implications of compounds similar to this compound:
- Antiviral Activity : A study demonstrated that derivatives featuring the 2-chloro-6-fluorobenzyl substitution exhibited potent antiviral effects against HIV-1, with some compounds showing activity in the picomolar range against both wild-type and resistant strains .
- Cancer Cell Proliferation : Research involving pyrazolo-pyrimidine derivatives indicated significant inhibition of cell migration and invasion in A431 cells, suggesting potential for therapeutic applications in oncology .
- Mechanistic Insights : Additional investigations into the mechanism revealed that these compounds may interfere with nucleotide synthesis pathways, which are critical for viral replication and tumor growth .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step routes involving cyclocondensation of substituted pyrazole precursors with fluorinated benzyl halides. Key steps include nucleophilic substitution at the pyrimidine ring and subsequent functionalization of the benzyl group. Reaction optimization (e.g., using palladium catalysts for cross-coupling or adjusting solvent polarity) significantly impacts yield. For example, anhydrous DMF at 80–100°C improves cyclization efficiency . Monitoring intermediates via TLC or HPLC ensures reaction progression.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The 2-chloro-6-fluorobenzyl group shows characteristic aromatic splitting patterns (e.g., doublet of doublets for fluorine coupling at δ ~7.2–7.5 ppm). The p-tolyl group exhibits a singlet for methyl protons at δ ~2.3 ppm .
- IR : Stretching vibrations for C=O (pyrimidinone) appear at ~1680 cm⁻¹, while C-Cl and C-F bonds absorb at ~750 cm⁻¹ and ~1220 cm⁻¹, respectively .
- HRMS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching Cl/F substituents .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of target kinases (e.g., JAK2 or CDKs). IC₅₀ values can be calculated using dose-response curves .
- Cell Viability Assays : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects. Normalize data to controls and account for solvent cytotoxicity .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational predictions and experimental binding affinities for this compound?
- Methodological Answer :
- Validation with ITC/SPR : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding thermodynamics and kinetics, addressing potential false positives in docking studies .
- Solvent Effects : Re-run molecular dynamics simulations with explicit solvent models (e.g., TIP3P water) to account for solvation entropy, which may explain deviations in ΔG calculations .
Q. How can the reaction pathway be optimized to reduce byproduct formation during the cyclization step?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂/XPhos or CuI/ligand systems to suppress side reactions (e.g., dimerization). Evidence suggests chelating ligands improve regioselectivity .
- Stepwise Temperature Control : Gradual heating (e.g., 50°C → 100°C) minimizes exothermic side reactions. Quench aliquots at intervals to identify byproduct formation thresholds .
Q. What advanced biophysical methods study its interaction with target proteins?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with purified protein targets (e.g., kinase domains) to resolve binding modes. Soaking techniques may enhance ligand occupancy .
- NMR Titration : Use ¹⁵N-labeled proteins in HSQC experiments to map chemical shift perturbations upon ligand binding, identifying key interaction residues .
Q. How should researchers design longitudinal stability studies under varying environmental conditions?
- Methodological Answer :
- ICH Guidelines : Follow Q1A(R2) protocols for accelerated stability testing (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months) .
- Photostability : Expose samples to UV-Vis light (ICH Q1B) and quantify photodegradants using LC-MS. Use amber vials to assess packaging efficacy .
Q. What key considerations develop a structure-activity relationship (SAR) model for analogs of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
